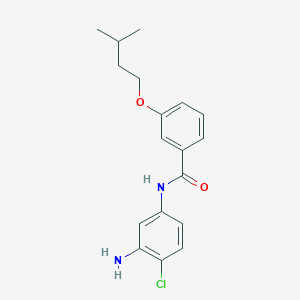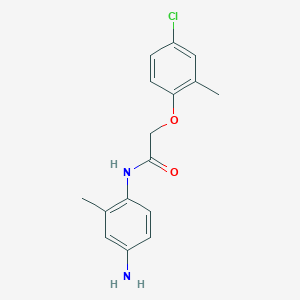![molecular formula C13H23NO2 B1385163 Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate CAS No. 1040689-09-5](/img/structure/B1385163.png)
Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Polymorphism Characterization
Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate has been studied for its polymorphic forms. A study by Vogt et al. (2013) used spectroscopic and diffractometric techniques to characterize two polymorphic forms of a similar compound, highlighting the challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt et al., 2013).
Cyclization Studies
Wilamowski et al. (1995) explored the cyclization of a compound closely related to this compound, demonstrating its role in the synthesis of various octahydrophenanthrene derivatives (Wilamowski et al., 1995).
Precursor for Synthesis
Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a similar compound, has been used as a precursor in the synthesis of N-substituted tetrahydroquinoline diones, demonstrating the utility of such compounds in complex synthesis processes (Thakur et al., 2015).
Anti-Cancer Activity
A study on a related compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, evaluated its anti-gastric cancer activity, suggesting potential therapeutic applications for similar compounds (Liu et al., 2019).
Reactivity Survey
Research by Asadi et al. (2021) surveyed the reactivity of related compounds in the presence of aryl glyoxals or aryl aldehydes, contributing to the understanding of chemical reactions involving this compound (Asadi et al., 2021).
Synthesis Methodologies
Nagel et al. (2011) presented a synthesis method for ethyl 3-(3-aminophenyl)propanoate, a compound structurally similar to the subject chemical, showcasing innovative approaches in synthetic chemistry (Nagel et al., 2011).
Electroreductive Radical Cyclization
A study by Esteves et al. (2005) investigated the electroreductive cyclization of related compounds, shedding light on the potential electrochemical applications of this compound (Esteves et al., 2005).
Interaction Studies
Research on related compounds by Zhang et al. (2011) focused on N⋯π and O⋯π interactions, which are crucial for understanding the molecular behavior of this compound in various environments (Zhang et al., 2011).
Chemo-Enzymatic Synthesis
A study on chiral epoxides related to the compound, by Peru et al. (2016), highlighted the potential of using such compounds in chemo-enzymatic synthesis processes, emphasizing the importance in chemical syntheses (Peru et al., 2016).
Synthesis of Pharmaceutical Compounds
Research by Huansheng (2013) on the synthesis of Dabigatran Etexilate, which involves ethyl 3-(pyridin-2ylamino)propanoate, suggests the role of similar compounds in pharmaceutical synthesis (Huansheng, 2013).
Propiedades
IUPAC Name |
ethyl 3-[2-(cyclohexen-1-yl)ethylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-2-16-13(15)9-11-14-10-8-12-6-4-3-5-7-12/h6,14H,2-5,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXYQTBGLYAICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCC1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385083.png)

![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385086.png)







![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)
